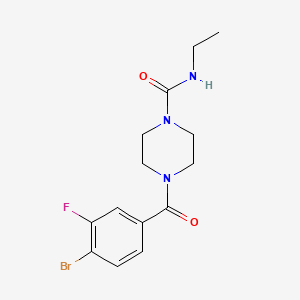![molecular formula C14H18N2O3 B7588690 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid (PPPA) is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. PPPA has been studied extensively in recent years due to its potential therapeutic applications in a wide range of neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a wide range of neurological processes, including learning and memory, attention, and sensory processing. By blocking the activity of this receptor, 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in neurological processes. 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also relatively stable and easy to synthesize, which makes it a useful tool for studying the effects of α7 nicotinic acetylcholine receptor antagonists in vitro and in vivo.
One limitation of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid is that it is not specific to the α7 nicotinic acetylcholine receptor. It has been shown to have some activity at other nicotinic acetylcholine receptors, which may complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more selective α7 nicotinic acetylcholine receptor antagonists. This could lead to the development of more effective therapies for neurological disorders.
Another area of interest is the study of the effects of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid on other neurotransmitter systems. For example, 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to modulate the release of dopamine, which suggests that it may have potential therapeutic applications in disorders such as Parkinson's disease.
Finally, there is a need for further research on the safety and efficacy of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid in humans. While animal studies have shown promising results, more research is needed to determine whether 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a safe and effective treatment for neurological disorders in humans.
Synthesemethoden
The synthesis of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves a series of chemical reactions starting from pyridine-3-carboxylic acid and piperidine. The reaction proceeds through a series of intermediates, including the formation of an amide bond between the pyridine and piperidine moieties. The final product is obtained by the esterification of the carboxylic acid group with propanol.
Wissenschaftliche Forschungsanwendungen
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been studied for its potential use in the treatment of schizophrenia and depression.
Eigenschaften
IUPAC Name |
3-[1-(pyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)6-5-11-3-2-8-16(10-11)14(19)12-4-1-7-15-9-12/h1,4,7,9,11H,2-3,5-6,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMDOHWHPGVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)